Cas no 2098103-04-7 (5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione)

5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione structure
2098103-04-7 structure
Product name:5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
CAS No:2098103-04-7
MF:C10H13ClN2O3
MW:244.674821615219
CID:5728700
PubChem ID:121202385

5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Chemical and Physical Properties

Names and Identifiers

    • starbld0011026
    • 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
    • 2098103-04-7
    • F1907-6198
    • AKOS026710567
    • 5-(3-chloropropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
    • Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, 5-(3-chloro-1-oxopropyl)tetrahydro-2-methyl-
    • Inchi: 1S/C10H13ClN2O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3
    • InChI Key: GVHNTGFYUOUDNA-UHFFFAOYSA-N
    • SMILES: ClCCC(N1CC2C(N(C)C(C2C1)=O)=O)=O

Computed Properties

  • Exact Mass: 244.0614700g/mol
  • Monoisotopic Mass: 244.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 57.7Ų

Experimental Properties

  • Density: 1.380±0.06 g/cm3(Predicted)
  • Boiling Point: 462.5±40.0 °C(Predicted)
  • pka: -0.47±0.20(Predicted)

5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C259586-500mg
5-(3-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2098103-04-7
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-6198-10g
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2098103-04-7 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-6198-0.5g
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2098103-04-7 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6198-1g
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2098103-04-7 95%+
1g
$401.0 2023-09-07
TRC
C259586-100mg
5-(3-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2098103-04-7
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-6198-5g
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2098103-04-7 95%+
5g
$1203.0 2023-09-07
TRC
C259586-1g
5-(3-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione
2098103-04-7
1g
$ 570.00 2022-04-01
Life Chemicals
F1907-6198-0.25g
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2098103-04-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6198-2.5g
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
2098103-04-7 95%+
2.5g
$802.0 2023-09-07

5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Related Literature

Additional information on 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Introduction to 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS No. 2098103-04-7)

The compound 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, identified by its CAS number 2098103-04-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the tetrahydropyrrolopyrrole class, a structural motif known for its diverse biological activities and potential applications in drug development. The presence of a chloropropanoyl substituent and a methyl group at the 2-position of the tetrahydropyrrolopyrrole core introduces unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacology.

Recent research in the field of heterocyclic chemistry has highlighted the importance of tetrahydropyrrolopyrroles as scaffolds for bioactive molecules. These structures exhibit remarkable flexibility and can be modified to target various biological pathways. The specific arrangement of atoms in 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suggests potential interactions with enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The chloropropanoyl moiety, in particular, has been shown to enhance binding affinity in several drug candidates by introducing hydrophobic interactions and dipole moments that optimize receptor recognition.

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds is a continuous pursuit to discover more effective therapeutic agents. The structural features of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione make it an attractive starting point for derivative design. Researchers have been exploring its derivatives to modulate biological activity while maintaining or improving pharmacokinetic properties. For instance, modifications at the methyl group or the chloropropanoyl side chain can lead to compounds with enhanced solubility, reduced toxicity, or improved metabolic stability.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The tetrahydropyrrolopyrrole core is found in several FDA-approved drugs and experimental candidates, underscoring its biological relevance. The introduction of functional groups like the chloropropanoyl moiety allows for fine-tuning of pharmacological effects. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory activity against key enzymes implicated in diseases such as diabetes and cancer. These findings are particularly exciting given the growing demand for targeted therapies that offer improved efficacy and safety profiles.

The synthetic route to 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include cyclization reactions to form the tetrahydropyrrolopyrrole ring system followed by functionalization at the 2- and 5-positions. Advances in catalytic processes have enabled more efficient and sustainable synthesis routes, reducing waste and improving yields. These innovations are crucial for large-scale production and commercialization of pharmaceuticals derived from complex heterocyclic structures.

From a computational chemistry perspective, modeling studies have provided valuable insights into the binding modes of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione with biological targets. Molecular docking simulations have revealed that the compound can interact with proteins through multiple hydrogen bonds and hydrophobic interactions. The chloropropanoyl group plays a critical role in anchoring the molecule within the active site by forming favorable interactions with polar residues. These computational findings guide experimental efforts by predicting which structural modifications may enhance binding affinity.

The pharmaceutical industry has long recognized the therapeutic potential of heterocyclic compounds derived from natural products or designed de novo. 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exemplifies how structural diversity can lead to novel drug candidates with unique mechanisms of action. Its incorporation into drug discovery programs could yield compounds that address multifaceted pathological processes by modulating multiple targets simultaneously. Such polypharmacological approaches are gaining traction as they offer synergistic benefits that single-target drugs may not provide.

Regulatory considerations also play a significant role in advancing compounds like this one from laboratory research to clinical use. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before any new therapeutic agent can reach patients. Collaborative efforts between academic researchers and industry partners facilitate these processes by leveraging expertise across synthetic chemistry, pharmacology, and regulatory affairs. The rapid pace of innovation in drug development underscores the importance of robust frameworks to evaluate safety and efficacy.

The future directions for research on 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione include exploring its pharmacokinetic profile through structure-activity relationship (SAR) studies. By systematically varying substituents on different parts of the molecule while maintaining key structural features like the tetrahydropyrrolopyrrole core, researchers aim to optimize bioavailability, metabolic stability,and target specificity.* Such efforts will be complemented by preclinical studies*in animal models*to assess*potential therapeutic benefits*and*long-term safety concerns.*

Finally, it is worth noting*that advances*in chemical biology*and*high-throughput screening technologies*are accelerating*the discovery pipeline*for new drug candidates.* Compounds like *this one*, with their complex yet well-defined structures,*represent valuable contributions*to this evolving landscape.* As research continues*, we can expect *to see *more innovative uses *of *heterocyclic chemistry *in developing *next-generation *therapeutics.*

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